3-Chloro-6-(2-methylphenyl)pyridazine is a heterocyclic compound belonging to the pyridazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. This specific compound features a chlorine atom at the third position and a 2-methylphenyl group at the sixth position of the pyridazine ring. Its molecular formula is , with a molecular weight of 204.66 g/mol.
3-Chloro-6-(2-methylphenyl)pyridazine can be sourced from chemical suppliers, and it is classified under heterocyclic compounds due to its structure that incorporates nitrogen atoms within an aromatic ring. The compound is also noted for its potential biological activities, including antimicrobial and anticancer properties, making it of interest in medicinal chemistry and agrochemical development.
The synthesis of 3-Chloro-6-(2-methylphenyl)pyridazine typically involves a reaction between 3,6-dichloropyridazine and 2-methylphenylboronic acid through a Suzuki coupling method. This reaction is facilitated by a palladium catalyst in the presence of a base such as potassium carbonate, commonly conducted in solvents like tetrahydrofuran or dimethylformamide. The mixture is usually heated to reflux for several hours to ensure complete conversion of reactants into the desired product .
In industrial settings, the production process can be scaled up by optimizing reaction conditions, which may include using larger reactors and continuous flow systems to enhance efficiency and yield.
3-Chloro-6-(2-methylphenyl)pyridazine undergoes various chemical reactions, including:
From these reactions, significant products include:
The mechanism of action for 3-Chloro-6-(2-methylphenyl)pyridazine involves its interaction with biological targets, potentially leading to various pharmacological effects. Research indicates that its structural features may enhance its ability to interact with specific molecular targets in cells, contributing to its antimicrobial and anticancer activities .
3-Chloro-6-(2-methylphenyl)pyridazine has several applications in scientific research:
Pyridazine derivatives entered medicinal chemistry in the mid-20th century with early applications in cardiovascular therapeutics. The antihypertensive drug hydralazine (1-hydrazinophthalazine), approved in the 1950s, established pyridazine as a viable pharmacophore. Subsequent decades witnessed strategic diversification into 3,6-disubstituted variants to enhance target specificity and metabolic stability. By the 1990s, chemists exploited pyridazine’s electron-deficient aromatic ring for kinase inhibition, leading to compounds like the CDK2 inhibitor compound 11m (IC~50~ = 20.1 nM) that demonstrated submicromolar anti-proliferative activity against breast cancer cells . This evolution underscores pyridazine’s transition from simple vasodilators to targeted anticancer agents, driven by advances in heterocyclic synthesis and molecular modeling.
The 3,6-disubstitution pattern confers unique advantages for binding enzyme allosteric sites:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3